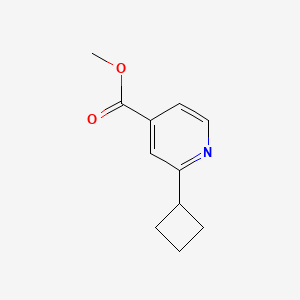

Methyl 2-cyclobutylpyridine-4-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

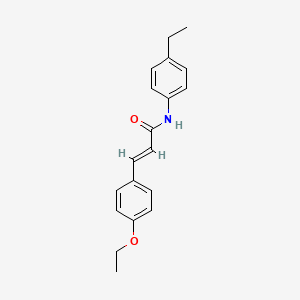

“Methyl 2-cyclobutylpyridine-4-carboxylate” is a chemical compound with the CAS Number: 1893452-32-8 . Its IUPAC name is methyl 2-cyclobutylisonicotinate . The molecular weight of this compound is 191.23 . The physical form of this compound is liquid .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the Inchi Code: 1S/C11H13NO2/c1-14-11(13)9-5-6-12-10(7-9)8-3-2-4-8/h5-8H,2-4H2,1H3 . This indicates that the compound consists of 11 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms .Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . It has a molecular weight of 191.23 . The compound is stored at a temperature of 4°C . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the literature.Wissenschaftliche Forschungsanwendungen

Organocatalysis in Asymmetric Michael Additions

Methyl 2-cyclobutylpyridine-4-carboxylate derivatives have been explored in the realm of organocatalysis. For instance, homochiral methyl 4-aminopyrrolidine-2-carboxylates, obtained through asymmetric cycloadditions and hydrogenation of intermediate 4-nitro cycloadducts, can effectively catalyze asymmetric Michael additions of ketones to nitroalkenes. This highlights the potential of this compound in modulating asymmetric chemioselective reactions, particularly in the context of natural amino acids and aldol reactions (Ruiz-Olalla, Retamosa, & Cossío, 2015).

Synthesis and Biological Evaluation of Epothilones

The compound has been utilized in the synthesis and biological evaluation of epothilones, a class of potential anticancer agents. Specifically, the synthesis involves complex strategies such as Nozaki-Hiyama-Kishi coupling and Yamaguchi macrolactonization. This research has led to the identification of several epothilone analogues that exhibit potent tubulin polymerization properties and cytotoxicity, indicating the relevance of this compound in developing new therapeutic agents (Nicolaou et al., 2001).

Directing Groups for sp3 C-H Bond Functionalization

In the field of organic synthesis, 1-aminopyridinium ylides, a class of compounds related to this compound, have been identified as effective directing groups for the β-arylation and alkylation of sp3 C-H bonds in carboxylic acid derivatives. This research opens up avenues for functionalizing primary C-H bonds and modulating the efficiency of these reactions (Le, Nguyen, & Daugulis, 2019).

Antimicrobial Activity of Derivatives

This compound derivatives have also been synthesized and evaluated for their antimicrobial properties. Some derivatives have shown significant activity against various microorganisms, highlighting their potential in developing new antimicrobial agents (Nagashree, Mallu, Mallesha, & Bindya, 2013).

Synthesis of Poly(bipyridine)ruthenium Complexes

This compound has been utilized in the synthesis of poly(bipyridine)ruthenium complexes, which are key components in dye-sensitized solar cells. Improved microwave-assisted synthetic procedures have been developed for these complexes, contributing significantly to the field of renewable energy (Schwalbe et al., 2008).

Safety and Hazards

The safety data sheet for “Methyl 2-cyclobutylpyridine-4-carboxylate” indicates that it has several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

Wirkmechanismus

Mode of Action

It’s known that carboxylic acids, such as methyl 2-cyclobutylpyridine-4-carboxylate, can undergo a variety of reactions, including nucleophilic acyl substitution . In these reactions, a nucleophile attacks the carbonyl carbon, leading to the cleavage of a C-O bond .

Biochemical Pathways

For instance, they are involved in the activation of carboxylic acids in cells, where they are converted to more reactive acyl phosphates or acyl adenosine phosphates .

Eigenschaften

IUPAC Name |

methyl 2-cyclobutylpyridine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-14-11(13)9-5-6-12-10(7-9)8-3-2-4-8/h5-8H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCBDABJLXKMHSC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=NC=C1)C2CCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(10,11-dimethoxy-9-oxo-9H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridin-5-yl)oxy]acetic acid](/img/structure/B2988570.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2988574.png)

![N-[Cyano-(1-phenylpyrazol-4-yl)methyl]-1-(2-methylpropyl)pyrazole-4-carboxamide](/img/structure/B2988581.png)

![Ethyl 4-((4-((3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2988582.png)

![N-(3-chloro-4-methylphenyl)-2-({5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}sulfanyl)acetamide](/img/structure/B2988585.png)

![N-[(5-methylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide](/img/structure/B2988586.png)

![N-cyclohexyl-2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2988590.png)